3-Carboxy-1-methylpyrazin-1-ium iodide
Description
3-Carboxy-1-methylpyrazin-1-ium iodide is a pyrazinium derivative featuring a methyl group at the 1-position and a carboxylic acid substituent at the 3-position. The carboxylic acid group introduces acidity and hydrogen-bonding capabilities, distinguishing it from other pyrazinium salts. This compound likely serves as an intermediate in coordination chemistry or pharmaceutical synthesis, though specific applications require further research.
Properties
IUPAC Name |
4-methylpyrazin-4-ium-2-carboxylic acid;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.HI/c1-8-3-2-7-5(4-8)6(9)10;/h2-4H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMNSYRVJQCCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC(=NC=C1)C(=O)O.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Carboxy-1-methylpyrazin-1-ium iodide typically involves the reaction of 3-carboxypyrazine with methyl iodide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, at a specific temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Carboxy-1-methylpyrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine compounds.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different pyrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Carboxy-1-methylpyrazin-1-ium iodide is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of other pyrazine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of 3-Carboxy-1-methylpyrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. The carboxyl and methyl groups play a crucial role in its reactivity and binding affinity to target molecules. The iodide ion can participate in ionic interactions, enhancing the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazinium salts with varying substituents exhibit distinct physicochemical properties. Key analogues include:
Crystallographic and Analytical Data
- 3-Amino derivative: Crystal structures resolved via SHELX programs (SHELXL, SHELXS), revealing planar pyrazinium rings and iodide counterions .
Solubility and Stability
- 3-Carboxy derivative: High solubility in polar solvents (water, ethanol) due to COOH group; stability influenced by pH (deprotonation at basic conditions).
- 3-Amino derivative: Soluble in ethanol/water mixtures; stable under ambient conditions but prone to oxidation at NH₂ .
- Halogenated analogues : Low water solubility but high organic solvent compatibility, enhancing pharmacokinetic profiles .
Methodological Considerations
Structural characterization of these compounds relies on tools like SHELXT and SHELXL for space-group determination and refinement . For example, the 3-amino derivative’s crystal structure (monoclinic, space group P2₁/c) was resolved using SHELX, highlighting its robustness for small-molecule analysis .
Biological Activity
3-Carboxy-1-methylpyrazin-1-ium iodide is a chemical compound with the molecular formula C₆H₇IN₂O₂ and a molecular weight of 266.04 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-carboxypyrazine with methyl iodide under controlled conditions. The reaction is often performed in solvents such as acetonitrile or dimethylformamide, maintaining specific temperature and pressure conditions to ensure product yield and purity.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a pyrazine ring with carboxy and methyl substituents, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the carboxyl and methyl groups enhances its reactivity and binding affinity to biomolecules. The iodide ion can participate in ionic interactions, which may contribute to its overall biological effects. Detailed studies are needed to elucidate the specific molecular pathways involved in its action.
Potential Targets
Preliminary research suggests that this compound may interact with enzymes, receptors, and nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown promising results against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Some studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. However, further investigations are required to confirm these findings and understand the underlying mechanisms .
Case Studies
A notable study explored the structure-activity relationship (SAR) of pyrazine derivatives, including this compound. The findings revealed that modifications to the pyrazine ring significantly influenced biological activity, highlighting the importance of specific functional groups in enhancing efficacy against target cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrazine derivative | Antimicrobial, anticancer |
| 1-Methyl-4-phenylpyrazin-1-ium iodide | Pyrazine derivative | Anticancer |
| 1,2,5-trimethylpyrazin-1-ium iodide | More hydrophobic variant | Antimicrobial |
This table illustrates how variations in structure can influence biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
